

# A Comparative Guide to FGFR Inhibitors: BGJ398 (Infigratinib)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, BGJ398 (infigratinib). While this report aims to compare **Fgfr-IN-9** and BGJ398, a comprehensive literature search did not yield sufficient public data on the efficacy of a compound specifically designated "**Fgfr-IN-9**". Therefore, this guide will focus on a thorough evaluation of BGJ398, presenting its performance with supporting experimental data as a key reference for researchers in the field of FGFR-targeted therapies.

### Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to oncogenic signaling, driving the growth of various solid tumors.[3][4] Consequently, FGFRs have emerged as promising therapeutic targets in oncology.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFRs have shown significant clinical activity in patients with FGFR-driven cancers.[4]

BGJ398, also known as infigratinib, is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3.[5] It has undergone extensive preclinical and clinical evaluation and has received regulatory approval for the treatment of certain cancers with specific FGFR alterations.

## **Mechanism of Action: BGJ398 (Infigratinib)**



Infigratinib is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, FGFR2, and FGFR3.[6] This binding prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[3][7] By blocking these pathways, infigratinib inhibits tumor cell proliferation and survival in cancers harboring activating FGFR alterations.[1]

## **Efficacy of BGJ398 (Infigratinib)**

The efficacy of infigratinib has been demonstrated in both preclinical models and clinical trials across various tumor types, most notably in cholangiocarcinoma and urothelial carcinoma.

## **Biochemical and Cellular Activity**

Infigratinib exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 in biochemical assays, with significantly less activity against FGFR4 and other kinases, highlighting its selectivity.[5]

| Target | IC50 (nM) |
|--------|-----------|
| FGFR1  | 0.9       |
| FGFR2  | 1.4       |
| FGFR3  | 1.0       |
| FGFR4  | >1000     |
| VEGFR2 | >1000     |
|        |           |

Table 1: Biochemical IC50 values of infigratinib against FGFR family members and VEGFR2.

Data compiled from various sources.[5]

In cellular assays, infigratinib effectively inhibits the proliferation of cancer cell lines with FGFR alterations at nanomolar concentrations.



| Cell Line | Cancer Type      | FGFR Alteration     | IC50 (nM) |
|-----------|------------------|---------------------|-----------|
| RT112     | Bladder Cancer   | FGFR3 Fusion        | 18        |
| KMS-11    | Multiple Myeloma | FGFR3 Fusion        | 21        |
| SNU-16    | Gastric Cancer   | FGFR2 Amplification | 8         |

Table 2: Cellular IC50 values of infigratinib in various cancer cell lines with FGFR alterations. Data compiled from various sources.

## **In Vivo Preclinical Efficacy**

Infigratinib has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of human cancers with FGFR alterations. Oral administration of infigratinib has been shown to lead to dose-dependent tumor growth inhibition and regression in models of cholangiocarcinoma, bladder cancer, and lung cancer.[8]



| Tumor Model  | Cancer Type            | FGFR<br>Alteration     | Treatment           | Outcome                             |
|--|------------------------|------------------------|---------------------|-------------------------------------|
| RT112 Xenograft  | Bladder Cancer         | FGFR3 Fusion           | Infigratinib (oral) | Significant tumor growth inhibition |
| Cholangiocarcino<br>ma PDX   | Cholangiocarcino<br>ma | FGFR2 Fusion           | Infigratinib (oral) | Tumor regression                    |
| NSCLC PDX  | Lung Cancer            | FGFR1<br>Amplification | Infigratinib (oral) | Tumor growth inhibition             |
| Table 3: Summary of in vivo efficacy of infigratinib in preclinical models. Data compiled from various sources. [8][9] |                        |                        |                     |                                     |

## **Clinical Efficacy**

Clinical trials have established the efficacy of infigratinib in patients with advanced solid tumors harboring FGFR alterations.

Cholangiocarcinoma (CCA) with FGFR2 Fusions or Rearrangements:

A pivotal Phase II study in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement demonstrated significant clinical activity.



| Efficacy Endpoint  | Value      |
|--|------------|
| Objective Response Rate (ORR)  | 23%        |
| Median Duration of Response (DOR)  | 5.0 months |
| Median Progression-Free Survival (PFS)   | 7.3 months |
| Disease Control Rate (DCR)   | 84%        |
| Table 4: Clinical efficacy of infigratinib in patients with previously treated advanced cholangiocarcinoma with FGFR2 alterations.  Data from a Phase II clinical trial. |            |

#### Urothelial Carcinoma with FGFR3 Alterations:

In a Phase I expansion cohort of patients with metastatic urothelial carcinoma and FGFR3 alterations, infigratinib also showed promising anti-tumor activity.

| Efficacy Endpoint                                      | Value |
|--|-------|
| Objective Response Rate (ORR)                          | 25.4% |
| Disease Control Rate (DCR)                             | 64.2% |
| Table 5: Clinical efficacy of infigratinib in patients |       |
| with previously treated advanced urothelial            |       |
| carcinoma with FGFR3 alterations. Data from a          |       |
| Phase I clinical trial.                                |       |

## **Experimental Protocols**

Detailed methodologies for key experiments cited are provided below. These protocols are generalized for the evaluation of FGFR inhibitors.

## **Biochemical Kinase Inhibition Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.



#### Methodology:

- Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (e.g., infigratinib) serially diluted in DMSO.
- Procedure: The kinase reaction is initiated by mixing the FGFR enzyme, substrate, and ATP
  in a kinase assay buffer. The test compound at various concentrations is added to the
  reaction mixture.
- Detection: The reaction is allowed to proceed for a specified time at a controlled temperature and then stopped. The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate incorporation (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA-based methods with a phosphotyrosine-specific antibody.[10][11]
   [12]
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[13]

## **Cellular Proliferation Assay**

Objective: To assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines.

#### Methodology:

- Cell Lines: Cancer cell lines with known FGFR alterations are cultured in appropriate media.
- Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of the test compound.
- Incubation: The plates are incubated for a period of 72 hours.
- Detection: Cell viability is assessed using a colorimetric or luminescent assay such as MTT, MTS, or CellTiter-Glo®.[13][14] The signal generated is proportional to the number of viable cells.



 Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to a vehicle-treated control. The IC50 value is determined by fitting the data to a dose-response curve.[15]

## In Vivo Tumor Xenograft Model

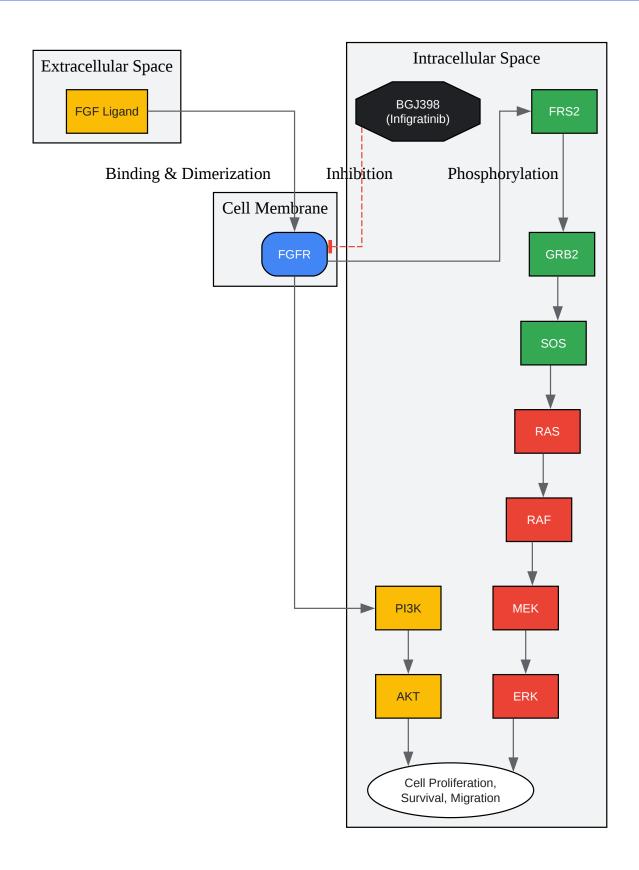
Objective: To evaluate the anti-tumor efficacy of an FGFR inhibitor in a living organism.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Tumor Implantation: Human cancer cells with FGFR alterations are injected subcutaneously
  or orthotopically into the mice. For PDX models, tumor fragments from a patient are
  implanted.[8][16]
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.[17]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.[16]
   [18]
- Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for target engagement).
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.[16]

## Visualizations FGFR Signaling Pathway and Inhibition by BGJ398





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Caption: Simplified FGFR signaling pathway and the mechanism of inhibition by BGJ398 (infigratinib).

## **Experimental Workflow for Evaluating FGFR Inhibitors**



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Caption: General experimental workflow for the preclinical and clinical evaluation of FGFR inhibitors.

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- To cite this document: BenchChem. [A Comparative Guide to FGFR Inhibitors: BGJ398 (Infigratinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577838#fgfr-in-9-vs-bgj398-infigratinib-efficacy]

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